

FTISADTSK Peptide: A Technical Guide for Trastuzumab Monitoring

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Compound of Interest		
Compound Name:	FTISADTSK acetate	
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Introduction

Trastuzumab (Herceptin®) is a humanized monoclonal antibody that has revolutionized the treatment of Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast and gastric cancers.[1] By targeting the HER2 receptor, Trastuzumab inhibits the proliferation of tumor cells and has significantly improved patient outcomes.[2][3] Given the variability in patient response and drug metabolism, Therapeutic Drug Monitoring (TDM) is emerging as a critical tool for personalizing Trastuzumab therapy. This involves measuring the concentration of the drug in a patient's system to ensure it remains within the therapeutic window.

A highly specific and quantitative method for TDM is the use of mass spectrometry to monitor a "signature peptide" derived from the therapeutic antibody itself. The peptide FTISADTSK has been identified as a stable, endogenous signature peptide from Trastuzumab, making it an ideal biomarker for accurately quantifying the concentration of the drug in biological samples.[4] [5] This technical guide provides an in-depth overview of the FTISADTSK peptide as a biomarker, including the underlying biological pathways, detailed experimental protocols for its quantification, and a summary of its performance characteristics.

The Biology of HER2 and Trastuzumab's Mechanism of Action

Foundational & Exploratory





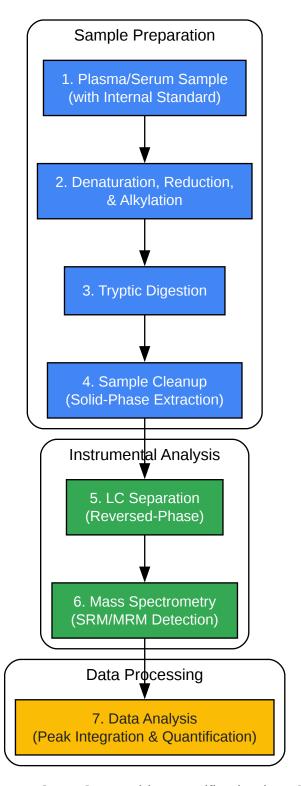
HER2 is a member of the epidermal growth factor receptor (EGFR/ErbB) family of transmembrane receptor tyrosine kinases.[6][7] In 20-30% of invasive breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[6] [8] Unlike other family members, HER2 has no known direct ligand. Instead, it is the preferred dimerization partner for other ErbB receptors, forming potent heterodimers (especially with HER3) that activate downstream signaling pathways.[9][10][11] This activation triggers critical cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive cell proliferation, survival, and invasion.[11][12]

Trastuzumab exerts its anti-tumor effects through several mechanisms:

- Receptor Blockade: It binds to the extracellular domain of the HER2 receptor, blocking its ability to dimerize with other HER receptors and thereby inhibiting downstream signaling.[8]
- Receptor Downregulation: It accelerates the endocytosis and degradation of the HER2 receptor.[8]
- Immune-Mediated Cytotoxicity: As an IgG1 antibody, Trastuzumab can engage immune cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against HER2-overexpressing tumor cells.[8][13]

Below is a diagram illustrating the HER2 signaling pathway and the inhibitory action of Trastuzumab.





Workflow for FTISADTSK peptide quantification by LC-MS/MS.

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